Cymserine
描述
Pioneering Synthetic Routes to Cymserine
Early efforts in synthesizing this compound established foundational pathways for its production.
Early Synthetic Pathways
This compound is a structural analog of physostigmine (B191203), featuring an isopropylphenyl group instead of a methyl group at the N-4 position. irb.hr Synthetic approaches to carbamates, including this compound, often involve the formation of the carbamate (B1207046) moiety, which is crucial for their inhibitory activity against cholinesterases. irb.hrmdpi.com Some synthetic methods for related carbamates involve reacting carboxylic acids with amines to produce amides containing the phenyl phenylcarbamate moiety. researchgate.net While specific early pathways solely focused on this compound are not detailed in the provided results, the development of synthetic methods for related compounds like phenserine (B12825) and its derivatives, which share structural similarities and the carbamate group, likely informed the early synthesis of this compound. nih.gov These methods often involve multi-step processes to assemble the complex pyrrolo[2,3-b]indole (B14758588) core and introduce the carbamate substituent. nih.gov
Optimization of Synthetic Yields and Purity
Optimization of synthetic routes aims to improve the efficiency and purity of the final product. General approaches to optimizing chemical synthesis include varying reaction conditions such as temperature, solvent systems, reactant concentrations, and reaction times. google.com For carbamate derivatives, including those related to this compound, synthesized compounds have been reported with varying yields and high purity (≥95%), confirmed by techniques like NMR and HRMS. nih.govresearchgate.net For instance, some synthetic procedures for carbamate derivatives have yielded products with yields ranging from 10% to 70%. nih.govresearchgate.net In other synthetic contexts for different compound classes, high yields (e.g., 77-92%) and high purity have been achieved. openmedicinalchemistryjournal.com Achieving substantially pure enantiomeric forms, which is relevant for compounds with chiral centers like this compound, can involve methods such as classical resolution using chiral auxiliaries. google.com
Design and Synthesis of this compound Derivatives
The design and synthesis of this compound derivatives have been driven by the goal of enhancing selectivity for BChE and exploring variations in the core structure.
Structural Modifications for Enhanced Butyrylcholinesterase Selectivity
Structural modifications of this compound, particularly at the N1 and N8 positions, have been explored to develop potent and selective inhibitors of BChE. pnas.org Research has shown that certain carbamate derivatives exhibit high selectivity for BChE. irb.hrmdpi.commdpi.com For example, some biscarbamates have demonstrated significantly higher selectivity for BChE compared to AChE, with selectivity ratios exceeding 1000 in some cases. mdpi.com Modifications influencing selectivity can involve changes to the amine portion of the carbamate group, with cyclic amines sometimes leading to greater BChE selectivity compared to alkyl amines. mdpi.com
Development of (−)-N1-phenethylthis compound (PEC)
(−)-N1-phenethylthis compound (PEC) is a this compound analogue that has been developed as a selective BChE inhibitor. pnas.orgnih.gov The synthesis of PEC involves modifications to the this compound structure, specifically the introduction of a phenethyl group at the N1 position. pnas.orgnih.govresearchgate.net This structural alteration contributes to its potent and selective inhibition of BChE. pnas.org PEC has been synthesized and evaluated for its cholinesterase inhibitory activity. pnas.org
Synthesis of (−)-N1,N8-bisnorthis compound (BNC)
(−)-N1,N8-bisnorthis compound (BNC) is another this compound analogue, characterized by the absence of methyl groups at both the N1 and N8 positions of the pyrrolo[2,3-b]indole core. pnas.orgqrpharma.com BNC has been synthesized as a selective BChE inhibitor. pnas.orgresearchgate.net Synthetic methods similar to those used for related bisnor compounds, such as N1,N8-bisnorphenserine, have been applied to the synthesis of BNC. nih.govresearchgate.net BNC has been shown to be a highly potent inhibitor of human serum BChE compared to this compound. researchgate.net
Production of Dihydrobenzodioxepine this compound (DHBDC)
Dihydrobenzodioxepine this compound (DHBDC) is an isomer of tetrahydrofurobenzofuran this compound (THFBFC). nih.govresearchgate.net DHBDC has been synthesized as part of efforts to develop novel, selective BChE inhibitors. nih.gov Studies have characterized the quantitative interaction of DHBDC with human BChE, demonstrating potent concentration-dependent binding. nih.govresearchgate.net Its synthesis and characterization have been detailed in scientific literature focusing on cholinesterase inhibitors. nih.govresearchgate.net DHBDC is considered a potentially interesting drug candidate. nih.govresearchgate.net
Elaboration of N1-p-fluorobenzyl-cymserine (FBC)
N1-p-fluorobenzyl-cymserine (FBC) was synthesized based on the pharmacophore of this compound. nih.govscispace.com It was developed as a ligand and inhibitor of butyrylcholinesterase. nih.govscispace.com Beyond its cholinesterase inhibitory activity, FBC has also been evaluated for its potential interaction with targets associated with inflammation, such as TNF-α, p38 kinase, and JNK kinase. nih.govscispace.com Molecular docking studies have been employed to explore the binding of FBC to these inflammatory targets, suggesting potential anti-inflammatory action. nih.govscispace.com
Creation of Tetrahydrofurobenzofuran this compound (THFBFC)
Tetrahydrofurobenzofuran this compound (THFBFC) is a novel compound derived from efforts to produce potent and selective BChE inhibitors. researchgate.netresearchgate.net Its synthesis is loosely based on the backbone of physovenine, a congener of physostigmine. researchgate.net THFBFC is an isomer of dihydrobenzodioxepine this compound. nih.govresearchgate.net Innovative enzyme kinetic analyses have been applied to characterize the interaction of THFBFC with human BChE, providing insights into its binding activity and potential as a drug candidate. nih.govresearchgate.net THFBFC has demonstrated potent competitive inhibition of human BChE. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of this compound analogues aim to understand how modifications to the chemical structure influence their biological activity, particularly their ability to inhibit cholinesterases and their selectivity towards AChE and BChE. nih.govacs.orgacs.org
Correlating Structural Features with Butyrylcholinesterase Inhibitory Potency
SAR studies of physostigmine derivatives, including this compound analogues, indicate that the structure of the N-substituted moiety of the carbamoyl (B1232498) side chain is primarily correlated with selectivity between AChE and BChE. acs.org Specifically, N-4'-isopropylphenylcarbamates, characteristic of this compound, demonstrate a high preference for BChE inhibition. acs.org The acyl binding pocket of BChE is larger than that of AChE, which allows for the binding of bulkier ligands, potentially contributing to the selectivity of certain this compound analogues for BChE. acs.orgmonash.edu
Analysis of Selectivity Indices for Acetylcholinesterase versus Butyrylcholinesterase
This compound itself exhibits moderate selectivity, being approximately 15 times more selective for human BChE compared to human AChE. wikipedia.orgirb.hr Derivatives of this compound have been developed with significantly greater selectivity for BChE. wikipedia.orgmdpi.com The differential selectivity for AChE or BChE in various carbamate series, including those related to this compound, is influenced by the structure of the N-substituted moiety. acs.org For instance, N-methylcarbamates show minimal enzyme subtype selectivity, while N-ethylcarbamates have a moderate BChE preference, and N-4'-isopropylphenylcarbamates exhibit high BChE preference. acs.org
Impact of Stereochemistry on Biological Activity
Extensive SAR studies of physostigmine derivatives indicate that most derivatives with anticholinesterase activity are levorotary, possessing a 3a-S configuration in their pyrroloindole tricyclic ring system. acs.org This suggests that stereochemistry plays a crucial role in the biological activity of these compounds. While the levorotary form is generally associated with activity, exceptions exist, such as in the N1-nor series of derivatives. acs.org The enantioselectivity and enzyme subtype selectivity of different series of carbamates have been analyzed, with probable transition-state models established to help explain these observations. researchgate.netacs.org
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking simulations are widely employed to investigate the binding modes and affinities of this compound and its analogues within the active site of BChE. These simulations predict the preferred orientation and conformation of a ligand when bound to a protein target, offering atomic-level details about the interactions involved.
Studies utilizing molecular docking have characterized the binding of this compound analogues, such as dihydrobenzodioxepine this compound (DHBDC) and N1-p-fluorobenzyl-cymserine (FBC), to human BChE. Docking results for FBC, for instance, have revealed strong interactions at two sites within the enzyme. One site corresponds to a previously identified deep, narrow groove containing polar aromatic residues, while a second site, identified in a specific study, showed even better interaction and was lined with aliphatic and sulfur-containing residues. nih.gov These computational studies support the ability of these compounds to bind to BChE in a manner consistent with their inhibitory action. nih.gov
Molecular docking has also been used to study the interaction of this compound analogues with inflammatory targets like TNF-α, p38 kinase, and JNK kinase, suggesting their potential for anti-inflammatory action. nih.gov Furthermore, docking studies with novel carbamates, including resveratrol-based analogues, have elucidated the stabilizing interactions within the BChE active site, involving π-stacking, alkyl-π interactions, and hydrogen bond formation. mdpi.comscilit.com These computational analyses help to understand the structural basis for the observed inhibitory activities and guide the design of more potent binders.
Pharmacophore Modeling for Novel Butyrylcholinesterase Inhibitors
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for it to interact with a specific biological target and elicit a biological response. This approach is valuable in the search for novel BChE inhibitors by defining the key features that potential drug candidates should possess.
Ligand-based and structure-based pharmacophore models have been developed to identify the crucial chemical features of BChE inhibitors. researchgate.net A ligand-based pharmacophore model, for example, can be generated from a set of known BChE inhibitors with diverse structures and varying inhibitory activities to capture the common features responsible for their activity. researchgate.net Structure-based pharmacophore models, on the other hand, utilize the 3D structure of the BChE enzyme, focusing on the characteristics of the ligand-binding site. researchgate.net
These pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify potential new lead compounds with novel scaffolds that are likely to inhibit BChE. researchgate.netmdpi.com Validated pharmacophore models have been successfully used in virtual screening workflows, followed by molecular docking and other analyses, to identify compounds with potent and selective BChE inhibitory effects. mdpi.com This demonstrates the utility of pharmacophore modeling in the rational design and discovery of new selective BChE inhibitors.
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling encompasses various computational techniques aimed at forecasting the biological activity and selectivity of compounds before their synthesis and experimental testing. These models can help prioritize compounds with a higher likelihood of success, thereby accelerating the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) models are a type of predictive modeling that relates the chemical structure of compounds to their biological activity using statistical methods. While not exclusively focused on this compound, QSAR studies have been applied to carbamate analogues and other BChE inhibitors to define structural requirements for differential inhibition of AChE and BChE. acs.orgacs.org These models can help predict the inhibitory potency of new this compound analogues based on their structural features.
Predictive models, such as the BOILED-Egg model, can also be used to estimate pharmacokinetic properties like gastrointestinal absorption and blood-brain barrier permeation, which are crucial for compounds targeting the central nervous system. frontiersin.org In silico ADME(T) (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling provides predictions about these properties and potential toxicity, aiding in the selection of promising candidates with favorable profiles. scilit.commdpi.com
By combining information from molecular docking, pharmacophore modeling, and predictive modeling, researchers can rationally design this compound analogues with improved potency, selectivity for BChE over AChE, and desirable pharmacokinetic properties. This integrated computational approach is essential for the efficient development of this compound-based therapeutics.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
145209-39-8 |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21-,23+/m1/s1 |
InChI 键 |
NKJRRVBTMYRXRB-GGAORHGYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
手性 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
同义词 |
cymserine |
产品来源 |
United States |
Synthetic Methodologies and Structural Elucidation of Cymserine and Its Analogues
In Vitro Studies on Enzyme Selectivity and Inhibition Kinetics
In vitro studies have been crucial in characterizing the inhibitory profile of Cymserine and its derivatives. These studies typically involve measuring the inhibition of purified human AChE and BChE enzymes using assays such as the Ellman's method tandfonline.comtandfonline.comdergipark.org.trresearchgate.net.
Early research on this compound demonstrated moderate selectivity (around 15-fold) for butyrylcholinesterase over acetylcholinesterase wikipedia.org. Subsequent development of this compound analogs has aimed at achieving much greater selectivity for BChE wikipedia.org. Studies have reported IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) and kinetic parameters to quantify the potency and mode of inhibition. For example, one study reported IC50 values for human BChE and AChE for this compound and several analogs pnas.org.
| Compound | Human BChE IC₅₀ (nM) | Human AChE IC₅₀ (nM) | Selectivity Index (AChE/BChE) |
| This compound | 115 | >1000 | >8.7 |
| Bisnorthis compound | 0.7 | >1000 | >1428 |
| Tetrahydrofurobenzofuran this compound | Potent | Lower potency | Selective for BChE nih.gov |
Note: Values are approximate and may vary depending on specific assay conditions.
These in vitro data demonstrate that structural modifications to the this compound scaffold can significantly enhance selectivity for BChE. Kinetic analyses have also been performed to understand the nature of the interaction between this compound analogs and BChE, with some studies indicating competitive or mixed-type inhibition researchgate.netnih.gov.
In Vivo Studies on Brain Acetylcholine (B1216132) Levels and Cognitive Function
In vivo studies, primarily in rodent models, have investigated the effects of this compound analogs on brain acetylcholine levels and cognitive performance. Microdialysis studies in rats have shown that administration of this compound analogs leads to dose-dependent increases in extracellular ACh concentrations in brain regions like the parietal cortex pnas.org.
Studies evaluating cognitive function in aged rodents or those with induced cognitive deficits have demonstrated that selective BChE inhibition with this compound analogs can improve performance in behavioral tasks, such as the T-maze paradigm, suggesting a nootropic effect pnas.orgwikipedia.orgnih.gov. These cognitive improvements are hypothesized to be mediated, at least in part, by the elevation of brain ACh levels pnas.orgwikipedia.org.
Research on the Impact on Neuropathological Markers
Research has also explored whether this compound analogs can influence key neuropathological markers associated with neurodegenerative diseases, particularly AD. Studies using human neuroblastoma cells have indicated that administering this compound and its analogs can reduce the levels of intracellular and secreted amyloid precursor protein (APP) and secreted amyloid-beta (Aβ40) pnas.orgwikipedia.org. These findings suggest a potential disease-modifying effect beyond purely symptomatic cholinergic potentiation pnas.orgwikipedia.org. In studies with transgenic mice overexpressing mutant human APP and PS1, this compound analogs have been shown to reduce Aβ levels in the brain nih.gov. The mechanisms underlying this observed reduction in APP and Aβ levels are an area of ongoing research and may involve both cholinergic and non-cholinergic pathways pnas.org.
Development of this compound Analogs with Improved Properties
A significant aspect of the research has been the synthesis and evaluation of numerous this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Modifications at different positions of the this compound structure have been explored to optimize their interaction with the BChE enzyme and enhance their ability to cross the blood-brain barrier pnas.orgnih.gov. The development of analogs like bisnorthis compound and tetrahydrofurobenzofuran this compound exemplifies this effort to create more potent and selective BChE inhibitors researchgate.netnih.govnih.gov. This ongoing analog development is driven by the aim to translate the research findings into potential therapeutic candidates kau.edu.sanih.gov.
Enzymological Characterization and Inhibitory Mechanisms
In Vitro Butyrylcholinesterase Inhibition Studies
In vitro studies are crucial for understanding the direct interaction between cymserine and the BChE enzyme in a controlled environment. These experiments provide fundamental data on the compound's inhibitory strength and characteristics.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration required to inhibit 50% of the enzyme's activity. Studies have determined the IC50 values for this compound against human butyrylcholinesterase. For human BuChE, this compound demonstrated concentration-dependent binding, with IC50 values reported in the nanomolar range. One study indicated an IC50 value for human BuChE of 63 to 100 nM at a substrate concentration range of 25 to 800 µM butyrylthiocholine (B1199683) (BuSCh). nih.gov Another study characterizing a this compound analog, dihydrobenzodioxepine this compound (DHBDC), reported IC50 values for human BuChE ranging from 3.7 to 12.2 nM at varying reaction times and substrate concentrations, highlighting the influence of experimental conditions on this parameter. nih.gov
| Enzyme | Inhibitor | Substrate Concentration Range (µM) | IC50 Range (nM) | Reference |
|---|---|---|---|---|
| Human BuChE | This compound | 25 - 800 | 63 - 100 | nih.gov |
| Human BuChE | Dihydrobenzodioxepine this compound | 100 - 600 | 3.61 - 12.2 | nih.gov |
Comparative Inhibition Profiles with Acetylcholinesterase
This compound is characterized by its selective inhibition profile, showing a preference for butyrylcholinesterase over acetylcholinesterase. This selectivity is a significant feature, as it may contribute to a more favorable side effect profile compared to less selective cholinesterase inhibitors. wikipedia.org While this compound inhibits BChE potently, its inhibitory effect on AChE is considerably weaker. wikipedia.org For instance, in studies involving rats, this compound and its analogs caused significant inhibition of plasma and CSF BChE activity, with minimal inhibition (<20%) of AChE activity. pnas.org this compound has been reported to have moderate selectivity (approximately 15-fold) for plasma BChE over AChE. wikipedia.org Analogs of this compound, such as bisnorthis compound and phenethylthis compound, have demonstrated even greater selectivity for BuChE, with reported selectivity ratios of 110-fold and 5000-fold, respectively, over AChE. kau.edu.sa
Time-Dependent Inhibition Kinetics
Time-dependent inhibition studies provide insights into how the duration of exposure to the inhibitor affects the extent of enzyme inhibition. For this compound and its analogs, time-dependent inhibition of BChE has been observed. pnas.orgdntb.gov.ua This suggests that the interaction between the inhibitor and the enzyme may involve processes beyond simple reversible binding, potentially including slower binding steps or conformational changes. The time-dependent inhibition data for this compound concentration or BChE inhibition can be fitted using nonlinear regression analysis to a single exponential equation to determine parameters such as the apparent first-order elimination rate constant and half-life of inhibition. pnas.org Studies on this compound analogs have also indicated time-dependent inhibition characteristics. dntb.gov.uaresearchgate.net
Detailed Enzyme Kinetic Analyses
Detailed enzyme kinetic analyses are performed to determine the nature of the interaction between the inhibitor and the enzyme, as well as to quantify the affinity of the inhibitor for the enzyme and/or enzyme-substrate complex.
Characterization of Inhibition Type (e.g., Competitive, Mixed)
Determining the type of inhibition (e.g., competitive, non-competitive, mixed, uncompetitive) provides information about where and how the inhibitor binds to the enzyme. Kinetic analyses using methods such as Lineweaver-Burk plots can help distinguish between these modes of inhibition. khanacademy.org Studies on this compound and its analogs have characterized their inhibition type against BChE. Dihydrobenzodioxepine this compound (DHBDC), a this compound analog, was found to be a potent competitive inhibitor of human BuChE. nih.govnih.gov Kinetic analysis of the inhibition of human serum BChE by DHBDC supported both competitive inhibition and a partial mixed-type of competitive inhibition depending on the analysis method used. nih.govresearchgate.net Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, competing for binding. khanacademy.orglibretexts.org Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex, with potentially different affinities.
Determination of Inhibition Constants (Ki)
Inhibition constants (Ki) quantify the affinity of the inhibitor for the enzyme. For competitive inhibitors, Ki represents the dissociation constant of the enzyme-inhibitor complex. For other types of inhibition, multiple Ki values may be determined reflecting binding to different enzyme forms. khanacademy.org For dihydrobenzodioxepine this compound (DHBDC), a Ki value of 2.22 nM was determined based on a competitive inhibition model, while values of 3.24 nM (Ki1) and 7.91 nM (Ki2) were obtained using an equation for partial mixed-type competitive inhibition against human BuChE. nih.gov For bisnorthis compound, another selective BuChE inhibitor analog of this compound, reported Kiapp and predicted Ki values were 0.7 nM and 0.131 nM, respectively, against human BuChE. nih.gov In comparison, the original this compound had higher Ki values of 115 nM (Kiapp) and 38 nM (predicted Ki). nih.gov
| Inhibitor | Enzyme | Inhibition Type | Ki (nM) | Ki1 (nM) | Ki2 (nM) | Reference |
|---|---|---|---|---|---|---|
| Dihydrobenzodioxepine this compound | Human BuChE | Competitive | 2.22 | - | - | nih.gov |
| Dihydrobenzodioxepine this compound | Human BuChE | Partial Mixed Competitive | - | 3.24 | 7.91 | nih.gov |
| Bisnorthis compound | Human BuChE | - (Selective BuChE Inhibitor) | 0.131 | - | - | nih.gov |
| This compound | Human BuChE | - | 38 | - | - | nih.gov |
Novel Kinetic Constant Derivations (e.g., K(T50), P(PC), K(T1/2), R(I))
Quantitative enzyme kinetic analyses have been applied to characterize the interaction of this compound and its analogues with human BChE. These studies have gone beyond traditional kinetic parameters to investigate novel constants that provide a more comprehensive understanding of the inhibition dynamics. For instance, studies on dihydrobenzodioxepine this compound (DHBDC), a potent analogue, determined parameters such as IC50 and specific new kinetic constants including K(T50), P(PC), K(T1/2), and R(I) at dual substrate concentrations and varying reaction times. nih.govresearchgate.netnih.gov These novel kinetic constants are considered likely attainable in humans and aid in defining target concentrations for potential clinical translation. nih.gov
Another study investigating this compound's inhibition of human BChE explored a different set of new binding constants, including T(FPnubeta), K(nubeta), K(Bs), K(MIBA), M(IC50), D(Sc), R(f), (O)K(m), OIC100, K(sl), theta(max), and R(i). nih.gov These constants were proposed to offer new avenues for studying enzyme inhibition kinetics across a wide range of enzymes and inhibitors. nih.gov
The determination of these novel kinetic constants, alongside classical parameters like K(ia), K(ma), V(ma), and V(mi), provides a detailed kinetic fingerprint of this compound and its analogues' interaction with BChE. nih.govresearchgate.net For example, in the case of tetrahydrofurobenzofuran this compound (THFBFC), another analogue, novel kinetic constants such as K(T50), K(T1/2), R(I), oK(RT), oP(max), K(PT), and PT(1/2) were determined, which help define target concentrations for clinical application. nih.gov
Table 1: Comparative values of selected new kinetic constants for THFBFC and DHBDC inhibition of human BuChE. nih.gov
| NKC | BuSCh (0.6 mM) - THFBFC | BuSCh (0.1 mM) - THFBFC | BuSCh (0.6 mM) - DHBDC | BuSCh (0.1 mM) - DHBDC |
| K(T50) (nM) | 60.53 | 13.28 | 2.035 | 0.966 |
| P(PC) (nM) | 2782 | 21.37 | 2.231 | 1.13 |
| R(I) (nM/min) | 0.76 ± 0.3 | 0.41 ± 0.031 | 1.14 ± 0.08 | 0.149 ± 0.02 |
*NKC: New Kinetic Constant; BuSCh: Butyrylthiocholine; K(T50): concentration of inhibitor to double K(T1/2); P(PC): concentration of inhibitor to double pseudo P(max); R(I): rate of IC50.
Molecular Basis of Butyrylcholinesterase Selectivity
This compound exhibits moderate selectivity for BChE (approximately 15-fold) over AChE. wikipedia.org This selectivity is a key feature that differentiates it from less selective cholinesterase inhibitors and contributes to a potentially more favorable side effect profile. wikipedia.org The molecular basis for this selectivity lies in the structural differences between the active sites of human AChE and BChE. monash.edu
Active Site Architecture and Binding Site Residue Analysis
Both AChE and BChE possess a deep active site gorge where substrate hydrolysis occurs. monash.educitius.technology This gorge contains a catalytic triad, an acyl-binding pocket, and a choline (B1196258) binding site. monash.edu In BChE, the active site gorge is larger than that of AChE, approximately 200 ų greater in volume. monash.educitius.technology This difference in volume is attributed to variations in the amino acid residues lining the gorge. monash.educitius.technology
Analysis of the binding site residues reveals key differences. In human AChE, the active site gorge contains 14 aromatic amino acids. monash.edu In contrast, human BChE has six of these aromatic residues replaced by aliphatic amino acids. monash.edu Specific residue differences in critical binding regions contribute significantly to the observed selectivity.
Structural Differences Between Human Acetylcholinesterase and Butyrylcholinesterase Active Sites
Key structural differences between the active sites of human AChE and BChE influence inhibitor binding and selectivity. In the choline binding pocket, Tyr337 in human AChE is replaced by Ala328 in human BChE. monash.edu In the peripheral site, residues Trp286, Tyr124, and Tyr72 in human AChE are replaced by Ala277, Gln119, and Asn68 in human BChE, respectively. monash.edu Furthermore, two phenylalanine residues (Phe295 and Phe297) in the acyl binding pocket of human AChE are replaced by Leu286 and Val288 in human BChE. monash.edu
These substitutions, particularly the presence of more flexible aliphatic residues in BChE's acyl binding pocket compared to the bulkier phenylalanine residues in AChE, allow BChE to accommodate larger ligands. monash.edu This structural difference is a major factor contributing to the selective binding of larger inhibitors, such as this compound analogues, to BChE. monash.edu
Specific residues in the BChE active site considered important for inhibitor binding include Trp231, Trp82, Phe329, and His438, involved in pi-pi interactions and hydrogen bonding. acs.orgresearchgate.net The peripheral anionic site (PAS) of BChE, involving residues like Asp70 and Tyr332, also plays a role in ligand binding and differentiating it from AChE. citius.technologymdpi.com
Table 2: Key Amino Acid Differences in the Active Sites of Human AChE and BChE Relevant to Inhibitor Binding. monash.edu
| Active Site Region | Human AChE Residue | Human BChE Residue |
| Choline Binding Pocket | Tyr337 | Ala328 |
| Peripheral Site | Trp286 | Ala277 |
| Peripheral Site | Tyr124 | Gln119 |
| Peripheral Site | Tyr72 | Asn68 |
| Acyl Binding Pocket | Phe295 | Leu286 |
| Acyl Binding Pocket | Phe297 | Val288 |
X-ray Crystallography of Butyrylcholinesterase-Cymserine Complex (if available in academic literature)
While direct X-ray crystal structures of human BChE in complex with this compound itself are not explicitly detailed in the search results, studies on BChE in complex with other inhibitors, including this compound analogues, provide valuable insights into the binding modes. For example, the crystal structure of human BChE in complex with a sulfonamide inhibitor (compound 16, a selective BChE inhibitor) shows the inhibitor occupying the acyl-binding and choline-binding pockets. monash.eduacs.org This complex revealed interactions with residues such as Trp231, Phe329 (pi-pi interactions), and His438 (hydrogen bonding), which are also relevant to this compound binding. acs.org Another study mentions the X-ray structure of human BChE in complex with compound 16 (PDB entry 5K5E) at 2.80 Å resolution, illustrating its binding within the active site. monash.edu
Studies on other carbamate (B1207046) inhibitors and their interactions with cholinesterases, including X-ray crystallography of complexes with Torpedo californica AChE, have helped elucidate the general binding principles of this class of compounds, which are relevant to understanding this compound's interaction with BChE. nih.govportlandpress.comacs.org These studies often highlight the importance of interactions with residues in both the catalytic and peripheral anionic sites. nih.govportlandpress.com Although a specific crystal structure of this compound bound to human BChE is not prominently found, the crystallographic data on BChE with related inhibitors contribute significantly to understanding the molecular basis of this compound's binding and selectivity.
Pseudoirreversible Binding Mode Investigations
This compound and its carbamate analogues are characterized as pseudo-irreversible inhibitors of cholinesterases, including BChE. monash.edunih.govresearchgate.net This mode of inhibition involves a reversible initial binding step followed by a carbamoylation of the active site serine residue, forming a covalent adduct. nih.gov The enzyme activity is then slowly regenerated through a decarbamoylation process. nih.gov
Kinetic studies have investigated the time-dependent nature of this compound and its analogues' inhibition of BChE, which is characteristic of pseudo-irreversible inhibitors. nih.govnih.govnih.gov The carbamoylation constant (k2) describes the rate of covalent adduct formation, while the decarbamoylation constant (k3) describes the rate of enzyme regeneration. nih.gov
Studies using techniques like immobilized enzyme reactors have been employed to characterize the kinetic constants, including carbamoylation and decarbamoylation rates, for this compound analogues, supporting the elucidation of their potency, duration of inhibition, and mode of action. nih.gov The pseudo-irreversible nature of this compound's binding to BChE contributes to a more sustained inhibition compared to purely reversible inhibitors. nih.gov
Table 3: Carbamoylation Constants (k2) for Selected Pseudo-irreversible Inhibitors of Human rBChE. nih.gov
| Inhibitor | k2 (min⁻¹) (in solution) |
| (-)-Phenserine | 3.094 ± 0.536 |
| (-)-Cymserine analogue | Data available in source |
Note: Specific k2 data for this compound itself was not directly extracted for this table, but the source indicates data for this compound analogues.
The investigation of the pseudo-irreversible binding mode provides crucial information regarding the duration of enzyme inhibition, which is a significant factor in the pharmacological profile of this compound and its derivatives. nih.gov
Preclinical Pharmacological Investigations and Biological Efficacy
In Vivo Modulation of Brain Acetylcholine (B1216132) Levels
Modulating acetylcholine (ACh) levels in the brain is a primary strategy for addressing cholinergic deficits observed in conditions like Alzheimer's disease. pnas.orgkau.edu.sa Cymserine and its analogs have been studied for their ability to influence extracellular ACh concentrations in the central nervous system. nih.govpnas.org
Microdialysis is a technique used to measure the concentration of neurotransmitters and other substances in the extracellular fluid of the brain in living animals. nih.gov Studies employing microdialysis in rodent brains have demonstrated that administration of this compound analogs leads to elevated levels of extracellular ACh in brain regions such as the parietal cortex. nih.govpnas.orgresearchgate.net These studies indicate a dose-dependent increase in ACh concentrations following the administration of these compounds. pnas.orgresearchgate.net
An example of data from microdialysis studies showing the effect of a this compound analog (PEC) on extracellular ACh levels in rat parietal cortex:
| Compound | Dose (mg/kg, i.p.) | % Change in Extracellular ACh from Baseline |
| PEC | 2.5 | Significant elevation vs. baseline researchgate.net |
| PEC | Higher doses | Dose-dependent increases pnas.orgresearchgate.net |
This compound is characterized by its selective inhibitory activity towards BChE compared to AChE. wikipedia.orgnih.gov Research suggests that the observed increase in brain ACh levels following this compound administration is primarily mediated through the inhibition of BChE. nih.govpnas.org While AChE is the primary enzyme responsible for hydrolyzing ACh at synaptic clefts, BChE also plays a role in ACh metabolism, particularly in certain brain regions and under pathological conditions where AChE activity might be compromised or BChE levels are elevated. pnas.orgnih.govpsychiatrist.com Studies have shown that this compound analogs cause long-term inhibition of brain BChE, which correlates with the elevation of extracellular ACh levels, without significantly inhibiting AChE at the doses tested. nih.govpnas.org This selective action highlights the potential of targeting BChE as a means to augment cholinergic neurotransmission. pnas.orgnih.gov
Cognitive and Behavioral Outcomes in Animal Models
To assess the potential cognitive benefits of this compound, studies have been conducted in animal models, particularly focusing on aged rodents which can exhibit age-related cognitive decline. nih.govpnas.orgnih.gov These studies often employ behavioral tasks designed to evaluate learning and memory. nih.govpnas.orgnih.gov this compound analogs have been shown to improve cognitive performance in aged rats. nih.govpnas.orgresearchgate.netkarger.com For example, in maze navigation tasks, animals treated with this compound analogs demonstrated improved performance compared to control groups. pnas.orgresearchgate.netkarger.com These findings suggest that the pharmacological actions of this compound, including BChE inhibition and the subsequent increase in brain ACh, translate into measurable improvements in cognitive function in relevant animal models. nih.govpnas.orgkarger.com
Data on cognitive performance in aged rats treated with this compound analogs in a maze task:
| Compound | Dose (mg/kg) | Outcome in Maze Task (e.g., errors, runtime) |
| PEC | 0.5 | Significantly faster runtimes and fewer errors vs. controls pnas.orgresearchgate.net |
| BNC | 0.25, 0.5 | Significantly faster runtimes and fewer errors vs. controls pnas.orgresearchgate.net |
Note: BNC refers to bisnorthis compound, an analog of this compound. pnas.orgkarger.comscispace.com
Improvement in Cognitive Performance in Aged Rodents (e.g., maze navigation)
Studies in aged rodents have provided evidence for the cognitive benefits of this compound and its analogs. These compounds have been shown to improve performance in maze navigation tasks, a common method for evaluating spatial learning and memory in rodents. For instance, aged rats treated with this compound analogs, such as N1, N8-bisnorthis compound and N1-phenethylthis compound, demonstrated improved performance in a 14-unit T-maze compared to untreated controls. psychiatrist.com This suggests that selective BuChE inhibition can augment learning and memory in aged animals. pnas.orgresearchgate.netnih.govacs.org
Data from studies using maze navigation in aged rodents:
| Compound | Animal Model | Maze Task | Key Finding | Source |
| This compound analogs | Aged rats | 14-unit T-maze | Improved performance (faster runtimes, fewer errors) | psychiatrist.comresearchgate.net |
| PEC (this compound analog) | Aged rats | 14-unit T-maze | Significantly faster runtimes, fewer errors | researchgate.netnih.gov |
| BNC (this compound analog) | Aged rats | 14-unit T-maze | Significantly faster runtimes, fewer errors | researchgate.netnih.gov |
Assessment in Transgenic Models of Neurodegenerative Conditions
This compound analogs have also been assessed in transgenic mouse models designed to mimic aspects of neurodegenerative diseases, particularly those characterized by amyloid pathology. Transgenic models, such as those overexpressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are widely used to study Alzheimer's disease pathogenesis and evaluate potential therapeutic interventions. pnas.orgnih.govnih.govmdpi.comnih.govmdpi.commdpi.com Treatment with this compound analogs in these models has been shown to impact levels of Aβ, a key component of amyloid plaques. pnas.orgnih.govnih.govpnas.org
Correlation between Butyrylcholinesterase Inhibition and Cognitive Benefit
Research suggests a correlation between the inhibition of butyrylcholinesterase and the observed cognitive benefits of this compound and its analogs. Selective BuChE inhibition by these compounds has been shown to elevate brain acetylcholine (ACh) levels. pnas.orgresearchgate.netnih.govacs.orgnih.govnih.gov This increase in ACh, a neurotransmitter crucial for cognitive function, is believed to contribute to the improvements in learning and memory observed in preclinical studies. pnas.orgresearchgate.netnih.govpnas.org While acetylcholinesterase (AChE) also hydrolyzes ACh, BuChE's role in regulating cholinergic neurotransmission becomes increasingly significant in the context of neurodegenerative conditions where AChE activity may decline. nih.govnih.gov Studies indicate that selective BuChE inhibitors can augment cognition in rodents without the typical adverse effects associated with non-selective or primarily AChE inhibitors. nih.govnih.govkarger.com
Modulation of Amyloid-Beta (Aβ) and Amyloid Precursor Protein (APP) Metabolism
Beyond their effects on cholinergic neurotransmission, this compound and its analogs have been found to modulate the metabolism of amyloid-beta (Aβ) and amyloid precursor protein (APP), which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.gov
Reduction of Secreted Aβ and APP Levels in Human Neuronal Cell Lines
In vitro studies using human neuronal cell lines have demonstrated that this compound analogs can reduce the levels of secreted Aβ and APP. pnas.orgnih.govacs.orgnih.gov For example, administering this compound and its analogs to human neuroblastoma cells (e.g., SK-N-SH cells) significantly reduced levels of intracellular and secreted APP, as well as secreted Aβ40, without affecting cell viability. pnas.orgnih.govacs.orgnih.gov This suggests a direct impact of these compounds on the cellular processes involved in APP processing and Aβ generation.
Data from studies in human neuronal cell lines:
| Compound | Cell Line | Measurement | Key Finding | Source |
| This compound analogs | Human neuronal cell lines | Secreted Aβ and APP levels | Reduced levels without affecting cell viability | pnas.orgnih.govacs.orgnih.gov |
| PEC (this compound analog) | SK-N-SH cells | Intracellular/Secreted APP, Secreted Aβ40 | Significant reduction at concentrations ≥ 1.0 μM compared to controls | pnas.orgnih.gov |
Impact on Aβ Brain Levels in Transgenic Mouse Models
Translating the in vitro findings to in vivo settings, studies in transgenic mouse models overexpressing human APP have shown that this compound analogs can lower Aβ brain levels. pnas.orgnih.govacs.orgpnas.org Treatment of transgenic mice with accelerated Aβ deposition (e.g., those overexpressing human APP and PS1) with this compound analogs resulted in significantly lower Aβ levels compared to control groups. pnas.orgnih.gov For instance, one study reported a significant reduction in both Aβ40 and Aβ42 levels in the brains of these transgenic mice following treatment. nih.gov
Mechanisms Underlying Amyloid Modulation
The mechanisms by which this compound and its analogs modulate APP and Aβ metabolism are thought to involve both cholinergic and non-cholinergic actions. pnas.orgpnas.org While the precise pathways are still being investigated, potential mechanisms include the regulation of APP synthesis and processing. pnas.orgpnas.org Research with related compounds, such as the AChE-selective analog phenserine (B12825), has indicated that modulation of APP mRNA translational efficiency can contribute to lower Aβ generation. pnas.orgpnas.org It is plausible that this compound analogs share some of these mechanisms or exert their effects through similar regulatory pathways impacting APP metabolism and subsequent Aβ production. pnas.orgpnas.org
Neuroinflammatory Modulation Studies
Neuroinflammation is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD). researchgate.neteurekaselect.comnih.govscispace.com Elevated expression of inflammatory mediators is observed in AD, potentially driving amyloid-beta (Aβ) and phosphorylated tau (p-tau) generation. researchgate.neteurekaselect.comnih.govscispace.com Strategies targeting inflammatory processes have become a promising therapeutic avenue. news-medical.net
In Silico Assessment of Interactions with Inflammatory Targets (e.g., TNF-α, p38 kinase, JNK kinase)
In silico molecular docking studies have been conducted to evaluate the potential of N1-p-fluorobenzyl-cymserine (FBC), an analogue of this compound, as an inhibitor of key inflammatory targets, including TNF-α, p38 kinase, and JNK kinase. researchgate.neteurekaselect.comnih.govscispace.comeurekaselect.com These studies aimed to assess the potential of FBC to interact with these proteins, which play crucial roles in inflammatory signal transduction pathways. nih.gov
Molecular docking studies between FBC and these inflammatory targets evaluated putative binding free energy and IC50 values. researchgate.neteurekaselect.comnih.govscispace.com The docking data indicated that FBC exhibited interactions with critical amino acids within the binding sites of p38 kinase, JNK kinase, and TNF-α. nih.govscispace.com These interactive residues were primarily hydrophobic and located within a deep narrow groove in the active site. nih.gov
The in silico analysis suggested that FBC could be an interesting inhibitor for these anti-inflammatory targets. nih.govscispace.com Putative binding free energy values ranged from -7.77 kcal/mol to -7.84 kcal/mol, and inhibition constant values ranged from 1.78 µM to 2.03 µM. nih.govscispace.com
Based on these studies, site-specific inhibition of p38, JNK kinases, and TNF-α by FBC through interactions with important residues like Tyrosine and Leucine was proposed as potentially useful, particularly if surrounding residues are phosphorylated, which can impact cellular signal transduction. nih.gov
Potential for Anti-Inflammatory Actions
The in silico findings regarding the interaction of N1-p-fluorobenzyl-cymserine (FBC) with inflammatory targets like p38 kinase, JNK kinase, and TNF-α suggest a potential for anti-inflammatory actions. researchgate.neteurekaselect.comnih.govscispace.com As MAP kinases (including p38 and JNK) are involved in the cascade leading to inflammation, their inhibition may potentially mitigate inflammatory disorders. nih.gov
Further research involving this compound analogues has demonstrated their ability to mitigate the rise in cytokine levels in peripheral blood mononuclear cells (PBMCs) from AD patients. nih.gov This suggests that augmentation of the cholinergic anti-inflammatory pathway by these compounds may be valuable in AD. nih.gov Co-incubation with selective inhibitors, including this compound analogues, mitigated the rise in cytokine levels induced by amyloid-beta (Aβ) or phytohaemagglutinin (PHA). nih.gov
Modulation of Peripheral Chemo-Cytokines
Studies have investigated the effects of this compound analogues on the production of peripheral chemo-cytokines, particularly in the context of AD. nih.govkau.edu.sa Research using peripheral blood mononuclear cells (PBMCs) from AD patients and healthy control subjects demonstrated that this compound analogues could modulate the levels of certain cytokines. nih.gov
Specifically, co-incubation with this compound analogues, such as (−)-cymserine and (−)-bisnorthis compound, mitigated the rise in cytokine levels induced by Aβ or PHA. nih.gov While acetylcholinesterase (AChE) preferential inhibition by (−)-phenserine significantly ameliorated Aβ-induced elevations in TNF-α and IL-1β, inhibition of butyrylcholinesterase (BuChE) by (−)-phenethylthis compound significantly mitigated the Aβ-induced rise in MCP-1 and TNF-α. nih.gov Minimal effect was observed on Aβ-induced IL-6 elevations, but anti-inflammatory IL-10 levels, which were unaffected by Aβ alone, were significantly increased in the presence of (−)-phenserine. nih.gov These findings indicate that this compound analogues can influence the production of peripheral chemo-cytokines, supporting the concept of modulating the non-neurological cholinergic system to impact immunological reactions relevant to AD. nih.gov
The following table summarizes the observed modulation of cytokines in PBMCs by this compound analogues:
| Compound | Target Cytokine | Aβ-induced Elevation Mitigation |
| (−)-Cymserine | Cytokines | Mitigated |
| (−)-Bisnorthis compound | Cytokines | Mitigated |
| (−)-Phenethylthis compound | MCP-1, TNF-α | Significantly mitigated |
| (−)-Phenserine | TNF-α, IL-1β | Significantly ameliorated |
| (−)-Phenserine | IL-10 | Significantly increased |
Note: Data derived from qualitative descriptions of effects in search result nih.gov. Specific quantitative data (e.g., fold change, p-values for all comparisons) were not available in the snippet to populate a numerical data table.
Other Biological Targets and Pathways
Beyond their primary activity as cholinesterase inhibitors, this compound analogues have been explored for their effects on other biological targets and pathways potentially relevant to neurodegenerative and metabolic disorders.
Inhibition of 5-Lipoxygenase (5-LOX) and Implications for Neurodegeneration/Diabetes
N1-p-fluorobenzyl-cymserine (FBC), an analogue of this compound, has been evaluated for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX). nih.govbenthamscience.cominnovareacademics.inresearchgate.netnih.gov 5-LOX is involved in the production of leukotrienes, fatty acid molecules known to produce inflammatory responses and implicated in conditions such as asthma, allergic reactions, cardiac strokes, obesity, and type 2 diabetes. nih.govresearchgate.netnih.gov Leukotrienes have also been shown to induce a reduction of tyrosine hydroxylase in the brain. nih.govresearchgate.netnih.gov
Molecular docking studies were performed using the stable 3D structure of 5-LOX and homology models of four reported mutant forms to assess FBC's inhibitory potential. nih.govnih.gov For both the normal and mutant models, FBC demonstrated remarkable inhibition constant values and exothermic free binding energies, suggesting favorable interactions. nih.govnih.gov
The studies revealed a highly reactive narrow fissure near the non-heme iron binding pocket of 5-LOX containing residues crucial for enzyme stability and FBC binding. nih.govnih.gov Investigating FBC's binding with stabilized and destabilized 5-LOX structures confirmed its potential as a therapeutic inhibitor. nih.govnih.gov Given the role of 5-LOX in the pathogenesis of type 2 diabetes and neurodegenerative disorders, these findings suggest FBC as a candidate for assessment in preclinical models of these conditions. nih.govresearchgate.netnih.gov
Potential Influence on PKC/ERK Pathways
While direct evidence explicitly detailing this compound's influence on Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathways was not prominently featured in the provided search results, these pathways are known to be involved in inflammatory signaling and cellular responses relevant to neurodegeneration. nih.govnih.govacs.org
Studies on related compounds, such as (+)-Phenserine (an enantiomer of Phenserine, which is structurally related to this compound), and its metabolites have shown neuroprotective activity mediated via the PKC and ERK pathways. acs.org These effects were observed in primary cultures of neural progenitor cells. acs.org
Furthermore, research investigating the modulation of peripheral chemo-cytokines by this compound analogues and related compounds explored the involvement of mitogen-activated protein kinases (MAPKs), a family that includes ERK and p38 MAPK. nih.gov It was noted that Aβ can upregulate certain cytokine expressions via pathways including ERK signaling. nih.gov The effects of related compounds on cytokine production were investigated for being mediated by MEK1/2 (which activates ERK), p38 MAPK, or PI3K pathways. nih.gov
These findings suggest that while a direct, detailed mechanism of this compound's influence on PKC/ERK pathways was not provided, these pathways are relevant in the context of the anti-inflammatory and neuroprotective effects observed with related compounds and in the biological systems studied.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Preclinical investigations into this compound have included the characterization of its pharmacokinetic and pharmacodynamic properties in animal models. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted, as well as its biochemical and physiological effects. A key aspect of this characterization is assessing the compound's ability to reach its target in the central nervous system, which necessitates evaluating its permeability across the blood-brain barrier and determining its concentrations in brain tissue and plasma.
Blood-Brain Barrier Permeability Studies (e.g., PAMPA-BBB model)
Penetration of the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. acs.orgmdpi.com Various in vitro and in vivo models are employed to assess BBB permeability. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a non-cell-based, high-throughput method used for the preliminary assessment of a compound's ability to cross the BBB. acs.orgfishersci.comfrontiersin.org This assay utilizes artificial membranes mimicking the lipid characteristics of the BBB. fishersci.comfrontiersin.org
While direct PAMPA-BBB data specifically for this compound was not extensively detailed in the search results, related studies on this compound analogs and other compounds highlight the use and relevance of the PAMPA-BBB model in predicting brain penetration potential. acs.orgfrontiersin.orgresearchgate.netpion-inc.comdntb.gov.ua The permeability of a compound across the BBB is influenced by factors such as lipid solubility, often predicted by parameters like Log P values. pnas.org For this compound, a calculated Log P value of 3.51 has been reported, which predicts high blood-brain barrier permeability. pnas.org Studies on this compound analogs have also utilized PAMPA-BBB assays to evaluate and compare their BBB permeability, correlating these in vitro results with in vivo brain permeability. acs.orgpion-inc.com
Brain and Plasma Drug Level Determination
Determining the concentration of a compound in brain tissue and plasma over time is essential for understanding its distribution and pharmacokinetics in preclinical models. These studies provide insights into the extent of brain penetration and the compound's half-life in different compartments.
In studies conducted in rats, this compound drug levels in brain and plasma have been determined following administration. pnas.orgresearchgate.net Following intravenous administration of 1 mg/kg, this compound readily entered brain tissue, reaching a concentration of 36.1 ± 6.0 μg/g at 15 minutes. pnas.org Plasma concentration at 15 minutes was 0.66 ± 0.02 μg/ml. pnas.org Brain this compound levels were found to be significantly higher than plasma levels at all measured time points. pnas.orgresearchgate.net The brain to plasma concentration ratio of this compound was calculated to be 40:1 between 15 and 120 minutes after administration. pnas.org
The decline in this compound levels over time was also characterized. In rats, brain this compound levels declined with a half-life of 27 minutes, while plasma levels declined with a half-life of 53.7 minutes after intravenous administration. pnas.org These findings indicate that this compound rapidly distributes into the brain and is cleared from both brain and plasma, albeit with different half-lives in each compartment. pnas.org
The determination of brain and plasma drug levels is crucial for correlating drug exposure with pharmacodynamic effects, such as enzyme inhibition and changes in neurotransmitter levels. Studies with this compound analogs have shown that they can cause long-term inhibition of brain BuChE and elevate extracellular acetylcholine levels in rats. nih.govnih.govacs.orgacs.org
This compound Concentration Data in Rats (1 mg/kg i.v.) pnas.org
| Time (min) | Brain Concentration (μg/g) (±SEM) | Plasma Concentration (μg/ml) (±SEM) |
| 15 | 36.1 ± 6.0 | 0.66 ± 0.02 |
| ... | ... | ... |
Note: Data extracted from Figure 2A of Source pnas.org. Specific values for all time points were not available in the snippet.
Pharmacokinetic Parameters of this compound in Rats (1 mg/kg i.v.) pnas.org
| Compartment | Half-life (min) |
| Brain | 27 |
| Plasma | 53.7 |
These preclinical pharmacokinetic studies demonstrate that this compound effectively crosses the blood-brain barrier and achieves higher concentrations in the brain compared to plasma, supporting its potential to exert central pharmacological effects. pnas.orgresearchgate.net
Translational Considerations and Future Research Trajectories
Development of Next-Generation Cymserine Analogues
Driven by the need to improve the metabolic profile of this compound, research has focused on creating novel analogues. These next-generation compounds are designed not only to avoid toxic metabolite formation but also to exhibit enhanced selectivity and potency for butyrylcholinesterase (BuChE), a key target in Alzheimer's disease pathology. wikipedia.orgnih.gov
The rational design of new this compound analogues aims to enhance metabolic stability while optimizing therapeutic action. Several such compounds have been developed, demonstrating superior properties compared to the parent molecule. For instance, (–)-bisnorthis compound shows significantly higher potency as a BuChE inhibitor. nih.gov Further innovations include the development of compounds like tetrahydrofurobenzofuran this compound (THFBFC) and dihydrobenzodioxepine this compound (DHBDC), which were specifically synthesized to block the metabolic interactions involving the indole (B1671886) moieties of the original this compound backbone. nih.govnih.gov These analogues have shown potent BuChE inhibition, validating the design strategy. nih.govnih.gov
| Compound | Reported BuChE Inhibitory Potency (Ki) | Reference |
|---|---|---|
| (–)-Cymserine | 38 nM | nih.gov |
| (–)-bisnorthis compound | 0.131 nM | nih.gov |
| dihydrobenzodioxepine this compound (DHBDC) | 2.22 nM (competitive inhibition) | nih.gov |
A key strategy in developing safer and more effective this compound-based therapeutics involves moving beyond simple derivatization to the exploration of entirely new chemical scaffolds. This approach replaces the metabolically unstable pyrroloindole backbone of this compound. The synthesis of tetrahydrofurobenzofuran this compound (THFBFC) and its isomer, dihydrobenzodioxepine this compound (DHBDC), exemplifies this strategy. nih.gov In these novel structures, the basic nitrogen atoms of the original tricyclic system are replaced with neutral oxygen atoms, forming new furobenzofuran and benzodioxepine cores, respectively. nih.govnih.gov This fundamental change to the chemical scaffold is designed to prevent the metabolic processes that lead to toxic byproducts while retaining the pharmacophore necessary for potent BuChE inhibition. nih.gov
Multifunctional Agent Design Based on the this compound Core
Recognizing that the pathology of Alzheimer's disease is multifaceted, current drug design strategies are moving towards multifunctional agents that can address several disease-related targets simultaneously. The this compound core structure serves as a valuable template for developing such multi-target-directed ligands.
Research has shown that this compound analogues can exert effects beyond simple BuChE inhibition. Studies in animal models indicate that these compounds can reduce levels of amyloid precursor protein (APP) and amyloid-beta (Aβ) peptide, key components of the amyloid plaques found in Alzheimer's brains. wikipedia.orgnih.gov Furthermore, this compound analogues have demonstrated anti-inflammatory properties. They have been shown to mitigate the rise in pro-inflammatory cytokine levels induced by Aβ, suggesting an ability to modulate the neuroinflammatory component of the disease. nih.gov
Building on this, specific analogues like N1-p-fluorobenzyl-cymserine (FBC) have been investigated in silico as potential ligands for a range of inflammatory targets, including TNF-α and key kinases like p38 and JNK. nih.gov This line of research aims to create a single molecule that combines BuChE inhibition with anti-amyloid and anti-inflammatory activities, offering a more holistic therapeutic approach for Alzheimer's disease.
Integration of Cholinesterase Inhibition with Other Therapeutic Mechanisms (e.g., antioxidant, anti-amyloid aggregation)
This compound and its analogs are primarily recognized for their role as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that becomes more prominent in the brains of individuals with Alzheimer's disease as the illness advances. nih.gov This selective inhibition is considered a promising therapeutic strategy. nih.gov Animal studies have demonstrated that this compound analogs not only increase acetylcholine (B1216132) levels in the brain but also, as a secondary effect, decrease the levels of amyloid-beta (Aβ) peptides in the brains of transgenic mice that express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1). nih.gov
The development of Alzheimer's disease is characterized by the presence of amyloid plaques, which are primarily composed of Aβ peptides, and neurofibrillary tangles. nih.gov Therefore, the ability of this compound analogs to reduce Aβ levels suggests a multi-faceted therapeutic potential that extends beyond simple cholinesterase inhibition. nih.gov This dual action of enhancing cholinergic function while simultaneously targeting the amyloid pathology aligns with the current understanding that a multi-target approach is likely necessary for effectively treating this complex neurodegenerative disorder.
Further research into compounds with combined properties, such as cholinesterase inhibition and antioxidant or anti-amyloid aggregation effects, is a significant area of interest. For instance, natural compounds like piceatannol (B1677779) have been shown to inhibit both acetylcholinesterase and the aggregation of Aβ peptides, in addition to possessing antioxidant properties. mdpi.com This highlights the potential for developing single molecules that can address multiple pathological aspects of Alzheimer's disease. The exploration of such multi-functional compounds, inspired by the secondary effects observed with this compound analogs, represents a key direction in the development of more effective Alzheimer's therapies.
Dual-Acting Molecules Targeting Multiple Pathological Pathways
The development of dual-acting or multi-target-directed ligands (MTDLs) is a promising strategy in the quest for more effective Alzheimer's disease therapies. mdpi.com This approach acknowledges the complex and multifactorial nature of the disease, which involves various interconnected pathological pathways. mdpi.com this compound itself demonstrates a dual action by inhibiting butyrylcholinesterase and also influencing amyloid precursor protein (APP) processing, leading to a reduction in amyloid-beta (Aβ) levels. wikipedia.org
The concept of MTDLs extends beyond the actions of this compound, with researchers actively designing hybrid molecules that can simultaneously modulate different targets. For example, hybrids combining a cannabinoid receptor 2 agonist with a butyrylcholinesterase inhibitor have been developed and shown to offer neuroprotection in a mouse model of Alzheimer's disease. acs.org Similarly, cinnamic acid derivatives have been incorporated into hybrid molecules to leverage their neuroprotective, antioxidant, and anti-inflammatory properties alongside cholinesterase inhibition. mdpi.com
Another therapeutic target being explored in the context of MTDLs is the inhibition of monoamine oxidase-B (MAO-B). mdpi.com Increased MAO-B activity in the brains of Alzheimer's patients contributes to the generation of oxidative stress and may promote the accumulation of Aβ. mdpi.com Therefore, molecules that can inhibit both cholinesterases and MAO-B are of significant interest. The overarching goal of these multi-target strategies is to create a synergistic therapeutic effect that can more effectively slow or halt the progression of Alzheimer's disease by addressing its complex pathology from multiple angles.
Advanced Preclinical Models for Efficacy and Mechanistic Validation
Utilization of Complex Transgenic Animal Models
Transgenic animal models, particularly mice, have been crucial in the preclinical evaluation of potential Alzheimer's disease therapies like this compound. nih.govmdpi.com These models are genetically engineered to express human genes associated with familial Alzheimer's disease, such as mutant forms of amyloid precursor protein (APP) and presenilin 1 (PS1). cyagen.com This genetic manipulation leads to the development of key pathological features of the disease, including the progressive accumulation of amyloid-beta (Aβ) plaques in the brain. cyagen.com
The APP/PS1 mouse model, for example, has been instrumental in demonstrating the effects of this compound analogs on Aβ levels. nih.gov Studies using these mice have shown that selective butyrylcholinesterase inhibitors can reduce the amount of Aβ in the brain, providing evidence for a disease-modifying potential beyond symptomatic relief. nih.gov
Other widely used transgenic models in Alzheimer's research include the Tg2576, 3xTg-AD, and 5xFAD mice. cyagen.com Each of these models presents a different combination of transgenes and mutations, resulting in varying pathologies and timelines of disease progression. cyagen.com For instance, the 3xTg-AD model develops both amyloid plaques and neurofibrillary tangles, another key hallmark of Alzheimer's disease. cyagen.com The availability of these diverse and complex models allows researchers to investigate the efficacy and mechanisms of action of compounds like this compound in a context that more closely mimics the multifaceted nature of human Alzheimer's disease. nih.govmdpi.com
| Transgenic Mouse Model | Key Genetic Modifications | Primary Pathological Features | Age of Onset of Key Features |
| APP/PS1 | Human APP with Swedish mutation & human PSEN1 with deltaE9 mutation. cyagen.com | Progressive cerebral Aβ expression and amyloid plaques. cyagen.com | Amyloid plaques in the cortex around 4 months, and in the hippocampus by 6 months. cyagen.com |
| Tg2576 | Human APP with the Swedish mutation (KM670/671NL). mdpi.com | Age-dependent increase in β-amyloid plaques. mdpi.com | β-amyloid plaques appear around 6 months of age. mdpi.com |
| 3xTg-AD | Human APP (Swedish mutation), PSEN1 (M146V), and MAPT (P301L). cyagen.com | Age-related progressive amyloid plaque deposition and neurofibrillary tangles. cyagen.com | Extracellular Aβ deposition in the cortex at 6 months; widespread deposition and tangles at 12 months. cyagen.com |
| 5xFAD | Human APP and PSEN1 with a total of five familial Alzheimer's disease mutations. cyagen.com | Rapid and aggressive development of amyloid plaques. | Not specified in the provided context. |
Application of In Vitro Human Cell Models (e.g., human neuronal cell lines, neural stem cells)
In vitro human cell models are indispensable tools for validating the efficacy and elucidating the mechanisms of action of compounds like this compound at a cellular level. neuroscirn.orgyoutube.com These models, which include human neuronal cell lines and neural stem cells, offer a more direct way to study the effects on human cells compared to animal models. youtube.com
Human neural stem cells, such as the ReNcell® VM and CX lines, are particularly valuable as they can be differentiated into various types of neural cells, including neurons, astrocytes, and oligodendrocytes. merckmillipore.com This allows researchers to create more complex and physiologically relevant in vitro systems to investigate the multifaceted interactions of potential therapeutics. merckmillipore.com These stem cell-derived models can be used to study neurogenesis, neuronal function, and the cellular response to pathological insults relevant to Alzheimer's disease. nih.gov
Induced pluripotent stem cells (iPSCs) have further revolutionized the field by enabling the generation of patient-specific neuronal models. nih.gov By reprogramming somatic cells from individuals with Alzheimer's disease, researchers can create in vitro models that carry the specific genetic background of the patient. nih.gov This opens up possibilities for personalized medicine approaches and for studying how different genetic variants might influence the response to drugs like this compound.
Commonly used human cell lines in neurodegenerative disease research include the SH-SY5Y neuroblastoma cell line. neuroscirn.org While these are cancer-derived cell lines and may not perfectly replicate the physiology of primary neurons, they are widely used for initial screening and mechanistic studies due to their robustness and ease of culture. neuroscirn.org These in vitro models, in concert with animal studies, provide a comprehensive preclinical platform for evaluating the therapeutic potential of novel compounds. neuroscirn.orgyoutube.com
Uncovering Non-Cholinergic Functions of Butyrylcholinesterase and this compound Interactions
While the primary role of butyrylcholinesterase (BuChE) is the hydrolysis of choline (B1196258) esters, there is growing evidence supporting its involvement in non-cholinergic functions. nih.gov The presence and upregulation of BuChE in specific brain regions affected by Alzheimer's disease, particularly in association with glial cells, amyloid plaques, and neurofibrillary tangles, suggest that its role extends beyond simply regulating acetylcholine levels. nih.gov
The survival and normal development of mice lacking the acetylcholinesterase (AChE) gene, which exhibit normal levels and distribution of BuChE, further indicate that BuChE may have independent physiological functions in the brain. nih.gov It is hypothesized that BuChE could act as a co-regulator of the cholinergic system and may also be involved in other forms of neurotransmission. nih.gov
The interaction of this compound and its analogs with BuChE may, therefore, have consequences that are not solely related to the preservation of acetylcholine. By inhibiting BuChE, these compounds could be modulating these putative non-cholinergic pathways. For instance, the observation that this compound analogs can reduce amyloid-beta levels in transgenic mice suggests an interaction with the amyloid precursor protein processing pathway, a function that is distinct from its role in neurotransmitter breakdown. nih.gov
Further research is needed to fully elucidate the non-cholinergic functions of BuChE and how its inhibition by this compound might impact these roles. Understanding these interactions could reveal novel therapeutic mechanisms for this compound and its derivatives, potentially leading to the development of more targeted and effective treatments for Alzheimer's disease.
Personalized Medicine Approaches and Genetic Variants of Butyrylcholinesterase in Research
The concept of personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is gaining traction in the field of neurodegenerative diseases. aginganddisease.orgfrontiersin.org In the context of this compound and its targeting of butyrylcholinesterase (BuChE), genetic variations in the BCHE gene could play a significant role in an individual's response to treatment.
Several genetic variants of human BuChE have been identified, and some of these can affect the enzyme's activity levels. nih.govnih.gov For example, the K-variant (Ala567Thr) is associated with a 33% reduction in plasma BuChE activity, while the atypical variant (Asp98Gly) leads to both reduced activity and a lower concentration of the enzyme. nih.govnih.gov These variations could potentially influence the efficacy of a BuChE inhibitor like this compound. Individuals with lower baseline BuChE activity due to their genetic makeup might respond differently to the drug compared to those with normal or higher enzyme activity.
The integration of pharmacogenetic testing into clinical research could help to identify patients who are most likely to benefit from this compound-based therapies. personalizedmedicinecoalition.org By analyzing a patient's BCHE gene, researchers could potentially predict their enzymatic activity and tailor treatment strategies accordingly. This personalized approach could lead to improved therapeutic outcomes and a more efficient drug development process. aginganddisease.org
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for Cymserine, and how do researchers validate its structural integrity?
- Methodology : Synthesis routes are validated via spectroscopic techniques (e.g., NMR, IR) and chromatographic purity checks (HPLC ≥98%). Comparative analysis with literature-reported spectral data is critical . For novel derivatives, X-ray crystallography or mass spectrometry is recommended to confirm molecular identity.
- Data Validation : Include tabulated spectral data (e.g., H/C NMR shifts) in supplementary materials, referencing prior studies for cross-verification .
Q. How do researchers design in vitro assays to evaluate this compound’s acetylcholinesterase (AChE) inhibition?
- Experimental Design :
- Use Ellman’s assay with human recombinant AChE, standardized substrate (acetylthiocholine), and positive controls (e.g., donepezil).
- IC values should be calculated via nonlinear regression (GraphPad Prism) with triplicate measurements to minimize variability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s neuroprotective efficacy across preclinical models be systematically analyzed?
- Contradiction Analysis Framework :
Causal Inference : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess dose-response relationships in rodent vs. primate models .
Meta-Analysis : Pool data from ≥5 independent studies using random-effects models (RevMan software) to quantify heterogeneity (I statistic) .
Mechanistic Clarification : Conduct knock-in/knockout animal studies to isolate AChE-independent pathways (e.g., amyloid-beta modulation) .
Q. What advanced computational strategies are used to predict this compound’s off-target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential off-targets (e.g., butyrylcholinesterase, NMDA receptors). Validate predictions via SPR (surface plasmon resonance) binding assays .
- Machine Learning : Train QSAR models on ChEMBL datasets to predict ADMET properties, prioritizing liabilities (e.g., hepatotoxicity) .
Q. How should researchers optimize this compound’s pharmacokinetic (PK) parameters for CNS penetration?
- PK Optimization Workflow :
In Silico Screening : Calculate logP (ALOGPS), BBB permeability (Boiled-Egg model), and P-gp substrate likelihood (SwissADME) .
In Vivo Validation : Administer radiolabeled this compound in rodents, quantify brain-to-plasma ratios via LC-MS/MS, and adjust formulations (e.g., nanoparticle encapsulation) if bioavailability <10% .
Methodological Best Practices
- Reproducibility : Adhere to ARRIVE guidelines for animal studies, detailing sample sizes, randomization, and blinding .
- Data Presentation : Use CONSORT-style flowcharts for experimental workflows and forest plots for meta-analyses .
- Ethical Compliance : For human cell-line studies, document IRB approval and material transfer agreements (MTAs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
